Diethyl (3-cyano-2-methylallyl)phosphonate

Catalog No.
S3444427
CAS No.
82648-70-2
M.F
C9H16NO3P
M. Wt
217.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (3-cyano-2-methylallyl)phosphonate

CAS Number

82648-70-2

Product Name

Diethyl (3-cyano-2-methylallyl)phosphonate

IUPAC Name

(E)-4-diethoxyphosphoryl-3-methylbut-2-enenitrile

Molecular Formula

C9H16NO3P

Molecular Weight

217.2 g/mol

InChI

InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/b9-6+

InChI Key

OPUURRZDCJCVGT-RMKNXTFCSA-N

SMILES

CCOP(=O)(CC(=CC#N)C)OCC

Canonical SMILES

CCOP(=O)(CC(=CC#N)C)OCC

Isomeric SMILES

CCOP(=O)(C/C(=C/C#N)/C)OCC

Diethyl (3-cyano-2-methylallyl)phosphonate is a chemical compound with the molecular formula C9H16NO3P and a molecular weight of 217.20 g/mol. It is characterized as a mixture of isomers and is commonly used in various chemical syntheses and biological studies. The compound features a phosphonate group, which is significant for its reactivity and interactions in biochemical pathways. Its structure includes a cyano group, which contributes to its unique properties and potential applications in pharmaceuticals and agrochemicals .

Typical of phosphonates, including:

  • Nucleophilic Substitution Reactions: The phosphonate group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: It can react with aldehydes or ketones to form α,β-unsaturated carbonyl compounds.
  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of diethyl phosphonate and cyano derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for generating complex molecules .

Diethyl (3-cyano-2-methylallyl)phosphonate exhibits notable biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Its phosphonate structure allows it to interact with biological systems effectively. Some documented activities include:

  • Antiviral Properties: Similar phosphonates have shown efficacy against viral infections, suggesting potential antiviral applications for this compound.
  • Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in drug design.
  • Herbicidal Activity: Compounds related to diethyl (3-cyano-2-methylallyl)phosphonate have been explored for their herbicidal properties, indicating its utility in agricultural applications .

The synthesis of diethyl (3-cyano-2-methylallyl)phosphonate typically involves several steps:

  • Formation of the Phosphonate Group: This can be achieved through the reaction of diethyl phosphite with an appropriate electrophile.
  • Alkylation: The resulting phosphonate can be alkylated using 3-cyano-2-methylallyl bromide or a similar alkylating agent.
  • Purification: The product is purified through distillation or chromatography to obtain the desired isomeric mixture.

These methods allow for the efficient production of diethyl (3-cyano-2-methylallyl)phosphonate with high purity levels suitable for further applications .

Diethyl (3-cyano-2-methylallyl)phosphonate finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting viral infections or metabolic diseases.
  • Agricultural Chemicals: The compound is investigated for its potential use as a herbicide or pesticide due to its biological activity.
  • Chemical Research: It acts as a reagent in organic synthesis, facilitating the construction of complex molecular architectures .

Studies on the interactions of diethyl (3-cyano-2-methylallyl)phosphonate with biological molecules have revealed insights into its mechanism of action. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Metabolic Pathways: Understanding how the compound is metabolized within biological systems and its effects on metabolic pathways.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other compounds, enhancing its biological activity .

Several compounds share structural similarities with diethyl (3-cyano-2-methylallyl)phosphonate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Diethyl phosphonateSimple phosphonate structureWidely used as a building block
Methyl (3-cyano-2-methylallyl)phosphonateMethyl instead of ethyl groupsPotentially different biological activity
Ethyl 2-cyanoacetateContains a cyanoacetate moietyDifferent reactivity patterns

Diethyl (3-cyano-2-methylallyl)phosphonate is unique due to its specific combination of functional groups that confer distinct reactivity and biological properties compared to these similar compounds. Its ability to participate in diverse

XLogP3

0.8

Dates

Modify: 2024-04-14

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